(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride
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Overview
Description
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a methyl ester group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-amino-3-(3-nitrophenyl)propionic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Amidation: The amino group is protected, and the ester is then subjected to amidation reactions to introduce the hexanoate moiety.
Deprotection and Hydrochloride Formation: The protecting groups are removed, and the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride involves its interaction with specific molecular targets. The amino and nitrophenyl groups play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(3-nitrophenyl)propionic acid
- (S)-3-Amino-3-(3-nitrophenyl)butanoic acid
Uniqueness
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification.
Properties
Molecular Formula |
C13H19ClN2O4 |
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Molecular Weight |
302.75 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-nitrophenyl)hexanoate;hydrochloride |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-3-7-13(14,9-12(16)19-2)10-5-4-6-11(8-10)15(17)18;/h4-6,8H,3,7,9,14H2,1-2H3;1H/t13-;/m0./s1 |
InChI Key |
ALHDMYKGIWIRCX-ZOWNYOTGSA-N |
Isomeric SMILES |
CCC[C@](CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Canonical SMILES |
CCCC(CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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